Thiourea, N-pentyl-

Description

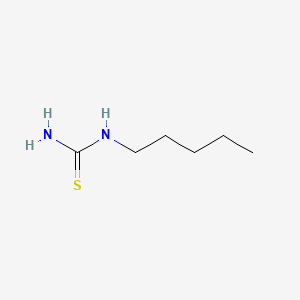

Thiourea (CS(NH₂)₂) is a sulfur-containing analogue of urea, where the oxygen atom is replaced by sulfur . Its derivatives, including N-substituted thioureas, are synthesized by replacing one or more hydrogen atoms on the nitrogen groups with alkyl or aryl substituents . N-Pentyl-thiourea (structure: (C₅H₁₁NH)(NH₂)C=S) is an alkyl-substituted thiourea derivative, where a pentyl group (-C₅H₁₁) is attached to one nitrogen atom.

Thiourea derivatives are notable for their:

- Biological activity: Anticancer, antimicrobial, and anti-inflammatory properties .

- Coordination chemistry: Ability to form metal complexes for catalytic or medicinal applications .

- Electronic properties: Sulfur’s lower electronegativity compared to oxygen in urea alters hydrogen-bonding and reactivity .

Structure

3D Structure

Properties

CAS No. |

1516-34-3 |

|---|---|

Molecular Formula |

C6H14N2S |

Molecular Weight |

146.26 g/mol |

IUPAC Name |

pentylthiourea |

InChI |

InChI=1S/C6H14N2S/c1-2-3-4-5-8-6(7)9/h2-5H2,1H3,(H3,7,8,9) |

InChI Key |

KIYXXKTUEPCNLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-pentyl-2-thiourea can be synthesized through the nucleophilic addition of pentylamine to carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds under mild conditions and can be carried out in aqueous or organic solvents. The general reaction scheme is as follows: [ \text{C}5\text{H}{11}\text{NH}_2 + \text{CS}_2 + \text{NH}_3 \rightarrow \text{C}5\text{H}{11}\text{NHC(S)NH}_2 ]

Industrial Production Methods: Industrial production of 1-pentyl-2-thiourea often involves the use of phosgene as a reagent. The reaction of pentylamine with phosgene produces the corresponding isocyanate, which then reacts with hydrogen sulfide to form the thiourea derivative. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-pentyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Organic Synthesis

Thiourea compounds are widely used as intermediates in organic synthesis due to their ability to participate in various chemical reactions. They serve as precursors for the synthesis of heterocycles and other complex molecules.

- Table 1: Common Reactions Involving Thiourea Derivatives

| Reaction Type | Description | Example Compounds |

|---|---|---|

| Cyclization | Formation of cyclic structures from linear precursors | N-acyl thioureas |

| Organocatalysis | Use as catalysts in organic reactions | Thiourea-based organocatalysts |

| Coordination Chemistry | Formation of complexes with metal ions | Thiourea-metal complexes |

Biological Activities

Thiourea derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.

- Table 2: Biological Activities of Thiourea Derivatives

Agricultural Applications

Thiourea has been shown to enhance plant growth and mitigate stress conditions such as drought and salinity. Its application can improve crop yield and quality.

- Case Study: Thiourea in Canola Production

Synthesis of Antimicrobial Thiourea Derivatives

A recent study focused on synthesizing N-acyl thiourea derivatives with antimicrobial properties. The derivatives were characterized using IR and NMR spectroscopy, revealing significant activity against planktonic Staphylococcus aureus and Pseudomonas aeruginosa .

Pharmacological Evaluation of Pentyl Thiourea Derivatives

Research on pentyl thiourea derivatives indicated their potential as growth inhibitors against Oscillatoria sp., showcasing their utility in controlling harmful algal blooms . The study employed spectroscopic techniques for characterization and demonstrated effective inhibition.

Mechanism of Action

The mechanism of action of 1-pentyl-2-thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. It can form stable complexes with transition metals, which can modulate the activity of metalloenzymes. Additionally, its sulfur atom can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Findings :

- Aromatic substituents (e.g., phenyl, benzoyl) enhance binding to biological targets like EGFR or DNA gyrase due to π-π stacking interactions .

- Alkyl substituents (e.g., methyl, pentyl) increase hydrophobicity, improving membrane permeability but may reduce target specificity .

- Bis-thioureas (e.g., 1,3-bis-thioureas) show superior antimicrobial and antioxidant activity compared to monosubstituted derivatives .

Electronic and Coordination Properties

The sulfur atom in thiourea derivatives influences their electronic configuration and metal-binding capacity:

Key Findings :

Comparative Reactivity with Urea Analogues

Thiourea derivatives often exhibit distinct reactivity compared to urea analogues due to sulfur’s lower electronegativity:

Q & A

Q. Q. How can Thiourea, N-pentyl- research align with broader theoretical frameworks in organocatalysis or medicinal chemistry?

Q. Q. What ethical and reproducibility standards must be prioritized in Thiourea, N-pentyl- research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Data Transparency : Share raw spectra/chromatograms in repositories (e.g., Zenodo).

- Pre-registration : Document hypotheses and protocols on platforms like OSF before experimentation.

- Ethical Synthesis : Avoid hazardous reagents (e.g., thiophosgene) without proper containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.